6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide
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Overview
Description
6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-(6-methylpyridin-2-yl)-1-(quinolin-6-yl)ethanone.
Final Product Formation: The resulting compound undergoes further reactions, including condensation and hydrolysis, to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction may result in the formation of reduced quinoline compounds.
Scientific Research Applications
6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure from which many derivatives are synthesized.
6-methoxyquinoline: Similar in structure but lacks the pyridinyl and carboxamide groups.
N-(6-methylpyridin-2-yl)quinoline-4-carboxamide: Similar but without the methoxy group.
Uniqueness
6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide is unique due to the presence of both methoxy and pyridinyl groups, which contribute to its distinct chemical and biological properties. These structural features enhance its potential for various applications in scientific research and therapeutic development.
Properties
IUPAC Name |
6-methoxy-N-(6-methylpyridin-2-yl)quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-11-4-3-5-16(19-11)20-17(21)13-8-9-18-15-7-6-12(22-2)10-14(13)15/h3-10H,1-2H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKPFBXZNAGSYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)C2=C3C=C(C=CC3=NC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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